2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one
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Overview
Description
2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one is a synthetic organic compound It features an azepane ring, a butoxyphenyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one typically involves the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the butoxyphenyl group: This step may involve nucleophilic substitution reactions where a butoxyphenyl halide reacts with an azepane derivative.
Formation of the ethanone moiety: This can be introduced through acylation reactions using reagents such as acyl chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides or sulfonates can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in biological studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one would depend on its specific applications. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-1-yl)-1-(4-butoxyphenyl)ethan-1-one: Similar structure but with a piperidine ring instead of an azepane ring.
2-(Morpholin-1-yl)-1-(4-butoxyphenyl)ethan-1-one: Similar structure but with a morpholine ring instead of an azepane ring.
Uniqueness
2-(Azepan-1-yl)-1-(4-butoxyphenyl)ethan-1-one is unique due to the presence of the azepane ring, which may impart different chemical and biological properties compared to similar compounds with different ring structures
Properties
CAS No. |
88675-34-7 |
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Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-(azepan-1-yl)-1-(4-butoxyphenyl)ethanone |
InChI |
InChI=1S/C18H27NO2/c1-2-3-14-21-17-10-8-16(9-11-17)18(20)15-19-12-6-4-5-7-13-19/h8-11H,2-7,12-15H2,1H3 |
InChI Key |
XZHXPXJGGMCPQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CN2CCCCCC2 |
Origin of Product |
United States |
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